![molecular formula C8H7BrFNO B13507747 (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an ethylidene and hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-4-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to amines or hydroxylamines.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used under conditions such as reflux in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as an enzyme inhibitor or a therapeutic agent.
相似化合物的比较
Similar Compounds
Ethyl bromodifluoroacetate: Similar in having halogen substituents and used in organic synthesis.
Bromo-4-fluoroacetophenone: Shares the bromo and fluoro substituents on the phenyl ring.
N-(2-bromo-4-fluorophenyl)hydroxylamine: Similar structure but lacks the ethylidene group.
Uniqueness
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both bromo and fluoro substituents, along with the ethylidene and hydroxylamine groups, allows for a diverse range of chemical transformations and interactions with biological targets.
属性
分子式 |
C8H7BrFNO |
|---|---|
分子量 |
232.05 g/mol |
IUPAC 名称 |
(NE)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(10)4-8(7)9/h2-4,12H,1H3/b11-5+ |
InChI 键 |
VHDKNVWDQMOEMW-VZUCSPMQSA-N |
手性 SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)F)Br |
规范 SMILES |
CC(=NO)C1=C(C=C(C=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)
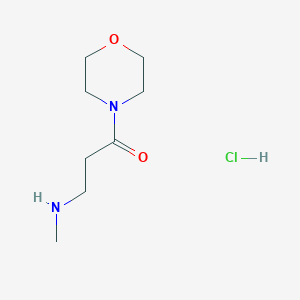
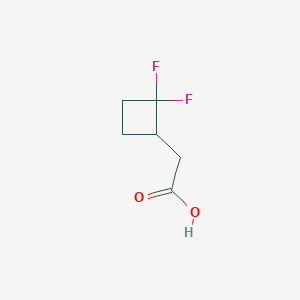
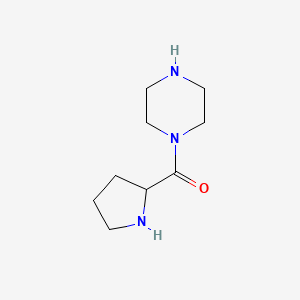
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
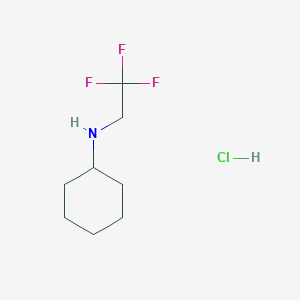
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
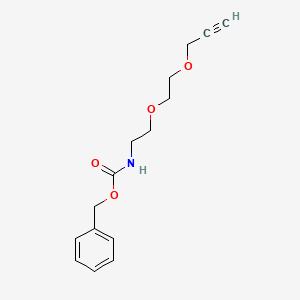
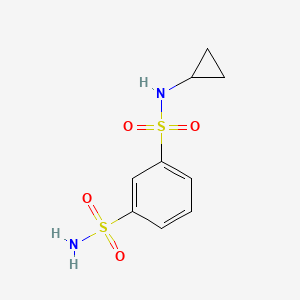
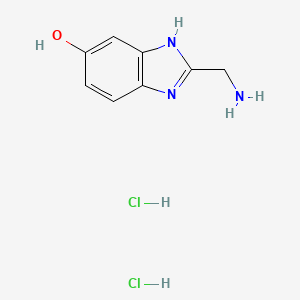
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
